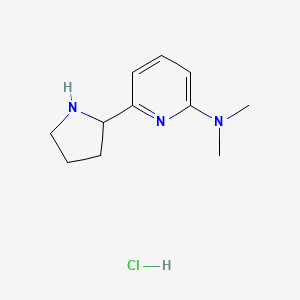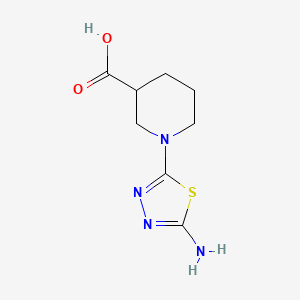
2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine
Overview
Description
2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that is widely used in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the pyridine ring and the bromine atom. It can also form coordination complexes with metal ions, which can further enhance its reactivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine. However, it has been reported to exhibit low toxicity and is not expected to have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine in lab experiments is its high reactivity, which makes it a useful starting material for the synthesis of other organic compounds. It is also relatively easy to synthesize and purify, which makes it a cost-effective option. However, its limited solubility in water can be a limitation in some experiments, and its reactivity can also pose a safety hazard if not handled properly.
Future Directions
There are several future directions for the use of 2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine in scientific research. One potential application is in the development of new pharmaceuticals, as it has been shown to have promising activity against certain types of cancer cells. It can also be used in the synthesis of new materials with unique properties, such as conducting polymers and metal-organic frameworks. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.
Conclusion:
In conclusion, 2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine is a versatile chemical compound that has numerous scientific research applications. Its high reactivity, ease of synthesis, and low toxicity make it a useful starting material for the synthesis of other organic compounds. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.
Scientific Research Applications
2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine has been extensively used in scientific research for various applications. It is commonly used as a starting material in the synthesis of other organic compounds, such as pyridine derivatives and pharmaceuticals. It has also been used as a ligand in metal-catalyzed reactions, as well as in the preparation of functionalized polymers.
properties
IUPAC Name |
2-bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2/c10-8-7(2-1-4-13-8)14-5-3-9(11,12)6-14/h1-2,4H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUFNYLMWSKZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






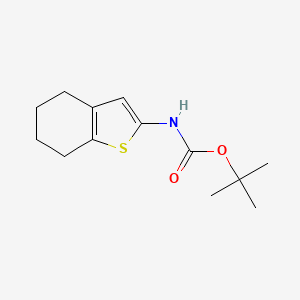
![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea](/img/structure/B1411631.png)
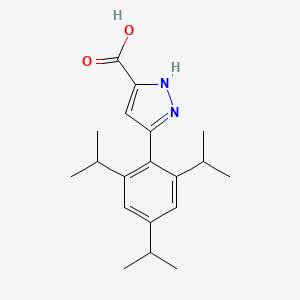



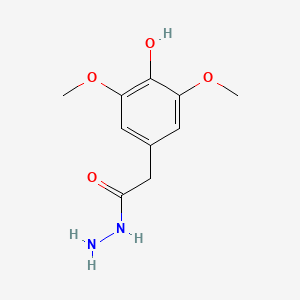

![2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2h)-one](/img/structure/B1411642.png)
